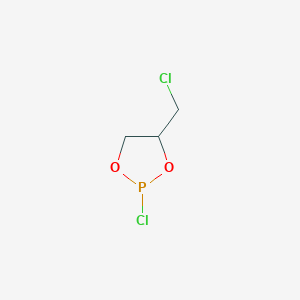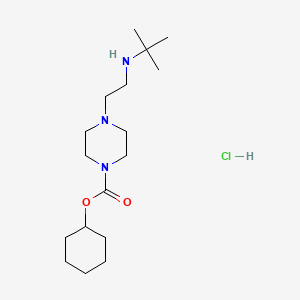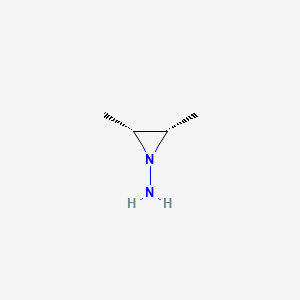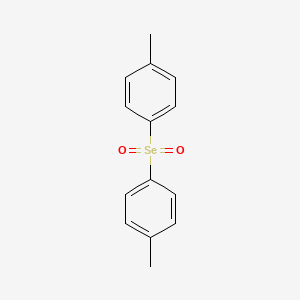
1,1'-Selenonylbis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl) selenone: is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) selenone typically involves the oxidation of Bis(4-methylphenyl) selenide. A common method includes the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to achieve the desired selenone product .
Industrial Production Methods: Industrial production of Bis(4-methylphenyl) selenone may involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-methylphenyl) selenone can undergo further oxidation reactions, potentially forming higher oxidation state selenium compounds.
Reduction: It can be reduced back to Bis(4-methylphenyl) selenide using reducing agents such as sodium borohydride.
Substitution: The selenone group can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidation state selenium compounds.
Reduction: Bis(4-methylphenyl) selenide.
Substitution: Compounds where the selenium atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methylphenyl) selenone is used as a reagent in organic synthesis, particularly in the formation of selenium-containing polymers. These polymers exhibit unique optical and electrical properties, making them valuable in materials science .
Biology and Medicine: Selenium compounds, including Bis(4-methylphenyl) selenone, have shown potential in medicinal chemistry due to their antioxidant properties. They are being explored for their anticancer and chemopreventive activities .
Industry: In the industrial sector, Bis(4-methylphenyl) selenone is used in the synthesis of high refractive index polymeric materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl) selenone involves its ability to undergo redox reactions. The selenium atom can alternate between different oxidation states, allowing it to participate in various chemical transformations. This redox activity is crucial for its role as an antioxidant and in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methylphenyl) selenide
- Vinyl selenones
- Selenocyanates
Comparison: Bis(4-methylphenyl) selenone is unique due to its specific structure and the presence of two 4-methylphenyl groups. This structure imparts distinct chemical properties, such as higher stability and specific reactivity patterns compared to other selenium compounds like vinyl selenones and selenocyanates .
Eigenschaften
CAS-Nummer |
33646-44-5 |
|---|---|
Molekularformel |
C14H14O2Se |
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O2Se/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
MULJWZIUOVWAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


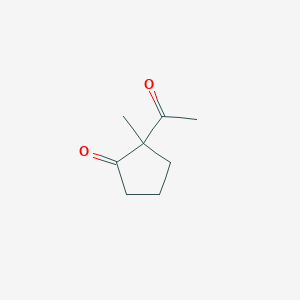
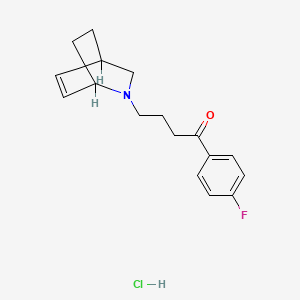
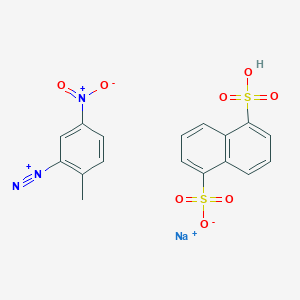

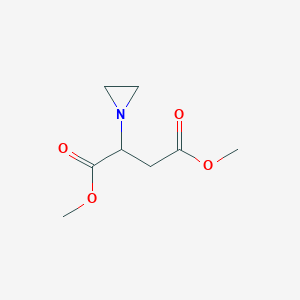
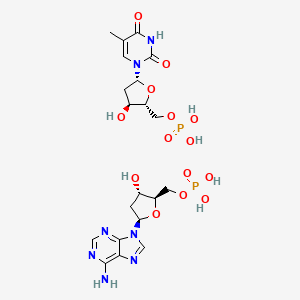
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
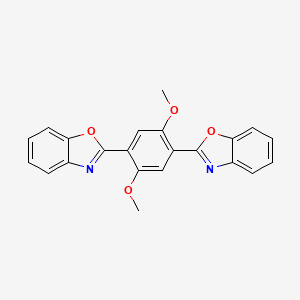
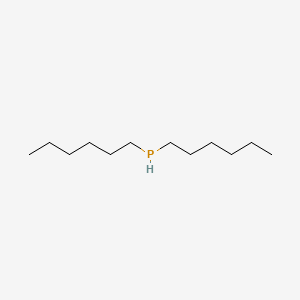
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
